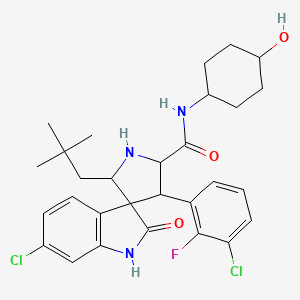

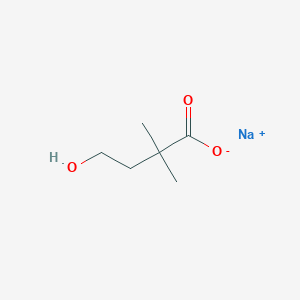

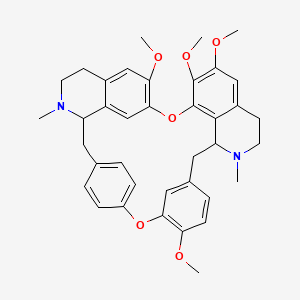

![molecular formula C20H19NO4 B8050810 1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid](/img/structure/B8050810.png)

1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dizocilpine maleate, also known as MK-801, is a potent, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound was discovered by a team at Merck in 1982 and is primarily used in scientific research due to its ability to block NMDA receptor-mediated ion fluxes, particularly calcium ions. Dizocilpine maleate has significant neuroprotective properties and is widely used in studies related to neurodegenerative diseases, cognitive functions, and psychosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dizocilpine maleate involves several steps, starting from the appropriate dibenzocycloheptene derivative. The key steps include:

Formation of the dibenzocycloheptene core: This involves the cyclization of a suitable precursor to form the dibenzocycloheptene structure.

Introduction of the imine group: The imine group is introduced through a reaction with an appropriate amine.

Formation of the maleate salt: The final step involves the reaction of dizocilpine with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of dizocilpine maleate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Dizocilpine maleate undergoes various chemical reactions, including:

Oxidation: Dizocilpine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert dizocilpine into its reduced forms.

Substitution: Substitution reactions can occur at specific positions on the dizocilpine molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

Applications De Recherche Scientifique

Dizocilpine maleate is extensively used in scientific research due to its unique properties. Some of its key applications include:

Neurodegenerative Disease Research: Dizocilpine is used to study the mechanisms of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Cognitive Function Studies: It is used to investigate the effects of NMDA receptor antagonism on cognitive functions, including learning and memory.

Psychosis Models: Dizocilpine is used to create animal models of psychosis, aiding in the study of schizophrenia and other psychiatric disorders.

Neuroprotection: Its neuroprotective properties make it valuable in research focused on protecting neurons from excitotoxic damage

Mécanisme D'action

Dizocilpine maleate exerts its effects by binding to the NMDA receptor’s ion channel, blocking the flow of calcium ions. This blockade is use- and voltage-dependent, meaning the channel must be open for dizocilpine to bind. By preventing calcium influx, dizocilpine inhibits NMDA receptor-mediated excitatory neurotransmission, which is crucial in various neurological processes. Additionally, dizocilpine has been found to act as a nicotinic acetylcholine receptor antagonist and inhibit serotonin and dopamine transporters .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.

Phencyclidine (PCP): A dissociative drug that also acts as an NMDA receptor antagonist.

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness

Dizocilpine maleate is unique due to its high potency and selectivity for the NMDA receptor. Unlike ketamine and PCP, dizocilpine is primarily used in research settings due to its severe side effects, including cognitive disruption and psychotic-spectrum reactions. Its ability to model both positive and negative symptoms of schizophrenia in animal studies makes it a valuable tool in psychiatric research .

Propriétés

IUPAC Name |

but-2-enedioic acid;1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTXKCWMEZIHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

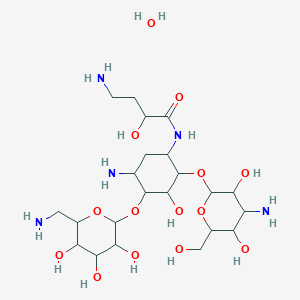

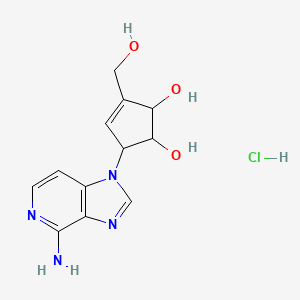

![3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B8050793.png)

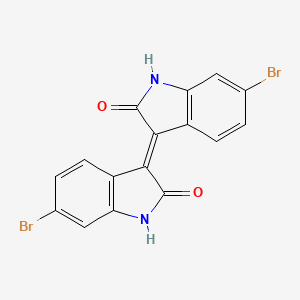

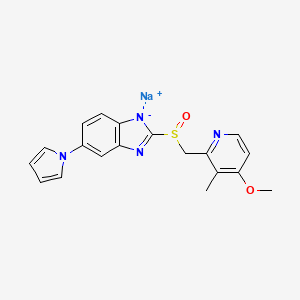

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid](/img/structure/B8050804.png)

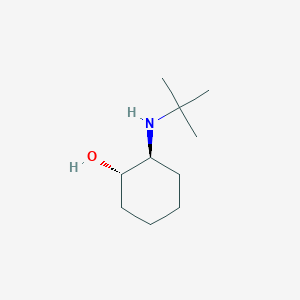

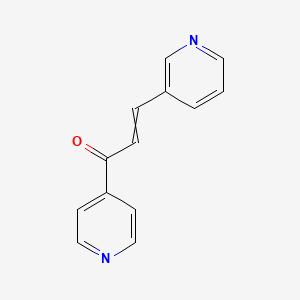

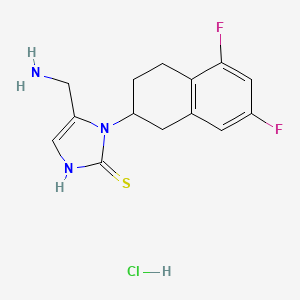

![2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B8050827.png)